9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride
Description
Chemical Structure and Properties The compound 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride (CAS: 75859-05-1) consists of a carbazole core linked via a propyl chain to a 3,5-dimethylpiperazine ring. Its molecular formula is C₂₁H₂₈ClN₃ (anhydrous) or C₂₁H₃₀ClN₃O (hydrate form), with a molecular weight of 357.92 g/mol (monohydrochloride) or 375.94 g/mol (hydrate) . The stereochemistry of the piperazine ring is defined as cis (3R,5S), which may influence receptor binding .
Pharmacological Relevance This compound is structurally related to rimcazole, a sigma receptor antagonist, and has been investigated for its affinity at monoamine transporters (e.g., dopamine, serotonin) and sigma receptors . Its piperazine moiety enhances solubility and bioavailability, while the carbazole group contributes to hydrophobic interactions with biological targets .
Properties
CAS No. |
75859-05-1 |
|---|---|
Molecular Formula |
C21H28ClN3 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride |
InChI |
InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+; |
InChI Key |
WNFWEJQIMFWVCQ-OKZTUQRJSA-N |
SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Canonical SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Preparation Methods
Carbazole Functionalization
The synthesis begins with the functionalization of carbazole at the 9-position, a critical step to introduce the propyl linker. Carbazole is treated with 1-bromo-3-chloropropane in the presence of a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours. This yields 9-(3-chloropropyl)carbazole, with the chloride serving as a leaving group for subsequent nucleophilic substitution.
Reaction Conditions:
- Solvent: DMF or tetrahydrofuran (THF)
- Temperature: 60–80°C
- Yield: 70–85%
Piperazine Alkylation
The chloropropyl intermediate reacts with 3,5-dimethylpiperazine to form the tertiary amine linkage. This step is typically conducted in acetonitrile or dimethyl sulfoxide (DMSO) under reflux (80–100°C) for 24–48 hours, with potassium carbonate (K₂CO₃) as a base to neutralize HCl byproducts. Excess piperazine (1.5–2.0 equivalents) ensures complete substitution.
Key Variables:
- Molar Ratio: 1:1.5 (chloropropylcarbazole:piperazine)
- Reaction Time: 24–48 hours
- Yield: 60–75%
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol or diethyl ether. The product precipitates upon cooling and is isolated via filtration.
Optimization Notes:
- Acid Concentration: 1–2 M HCl
- Solvent: Ethanol (for higher solubility)
- Purity: ≥95% after recrystallization
Comparative Analysis of Synthesis Methods
Solvent and Temperature Effects
Table 1 summarizes the impact of solvent and temperature on reaction efficiency for the alkylation step.
Table 1: Solvent and Temperature Optimization for Alkylation
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 24 | 68 |
| DMSO | 100 | 48 | 72 |
| THF | 65 | 36 | 58 |
DMSO outperforms acetonitrile and THF due to its high polarity, which facilitates the dissolution of both hydrophobic carbazole derivatives and polar piperazine. Elevated temperatures (≥80°C) are critical for overcoming activation energy barriers in the SN2 mechanism.
Catalytic Additives
The addition of catalytic iodide salts (e.g., KI) enhances reaction rates by converting the chloro intermediate to a more reactive iodo species. Trials with 10 mol% KI increased yields to 78% in acetonitrile at 80°C.
Analytical Characterization
Structural Confirmation
Nuclear Magnetic Resonance (¹H NMR):
- Carbazole aromatic protons: δ 7.2–8.1 ppm (multiplet, 8H)
- Piperazine methyl groups: δ 1.1 ppm (singlet, 6H)
- Propyl chain: δ 2.6–3.0 ppm (triplet, 2H, CH₂N)
High-Performance Liquid Chromatography (HPLC):
Mass Spectrometry (MS):
Challenges and Optimization Strategies
Byproduct Formation
Competing elimination reactions during alkylation generate 9-allylcarbazole, particularly in polar aprotic solvents. Reducing reaction temperatures to 70°C and using excess piperazine (2.0 equivalents) mitigates this issue.
Purification Techniques
Silica gel chromatography (eluent: ethyl acetate/methanol 9:1) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (4:1) improves purity to >99%.
Industrial-Scale Production Considerations
Large-scale synthesis requires:
- Continuous Flow Reactors: To maintain consistent temperature and mixing.
- In Situ HCl Generation: Using acetyl chloride in ethanol to avoid handling concentrated HCl.
- Green Chemistry Metrics: Solvent recovery systems for DMSO reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carbazole-9-carboxylic acid derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are implicated in various cellular processes, including apoptosis and angiogenesis. By binding to these receptors, the compound can induce cell death in cancer cells and inhibit the formation of new blood vessels, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride:
Physicochemical and Pharmacological Comparisons
Salt Forms and Solubility
- Monohydrochloride (75859-05-1): Lower molecular weight (357.92 g/mol), suitable for in vitro assays due to moderate solubility .
- Dihydrochloride (75859-03-9) : Higher solubility in polar solvents (e.g., water, DMSO) owing to additional HCl counterions .
- Monohydrate (207233-98-5): Enhanced stability in hygroscopic environments, critical for long-term storage .
Receptor Binding Profiles
- Sigma-1 Receptor: Rimcazole analogues (e.g., dihydrochloride form) exhibit stronger sigma-1 antagonism (Ki < 50 nM) compared to the monohydrochloride variant (Ki ~100 nM) .
- Monoamine Transporters: The HBK series (e.g., HBK14, HBK15) shows divergent selectivity; HBK17 preferentially binds serotonin transporters (SERT), while 9-[3-(3,5-dimethylpiperazinyl)propyl]carbazole targets dopamine transporters (DAT) .
Stereochemical Influence
Sigma Receptor Antagonism
The dihydrochloride salt (75859-03-9) demonstrated superior efficacy in reducing cocaine self-administration in rodent models compared to the monohydrochloride form .
Biological Activity
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride is a synthetic small molecule with a carbazole core that has garnered attention for its potential biological activities, particularly in cancer research. This compound's structure comprises a propyl chain linking a piperazine moiety to the carbazole, suggesting diverse interactions with biological targets.
- CAS Number: 75859-05-1
- Molecular Formula: C21H28ClN3
- Molecular Weight: 357.9 g/mol
- IUPAC Name: 9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride
The biological activity of this compound is primarily attributed to its interaction with sigma-1 receptors and human topoisomerases I and II. These interactions are crucial for regulating apoptosis and angiogenesis in cancer cells. By binding to these receptors, the compound can induce cell death and inhibit the formation of new blood vessels, thereby exerting its anticancer effects .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. A study on carbazole derivatives demonstrated that compounds similar to this one could effectively inhibit the growth of breast cancer cell lines (MDA-MB-231 and MCF-7) with varying degrees of potency. Notably, some derivatives showed IC50 values as low as 0.73 μM against MDA-MB-231 cells, indicating strong anticancer activity .
Case Studies
-
In Vitro Studies:
- The compound was tested in vitro against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells.
- IC50 values were determined for several derivatives, with some showing significant inhibition of human topoisomerases I and II, which are vital for DNA replication and repair processes in cancer cells .
-
Mechanistic Insights:
- Molecular docking studies revealed that the compound interacts effectively with the active sites of target proteins such as BCL-2, which is involved in regulating apoptosis. The binding affinity was characterized by a Ki value of 5.72 µM .
- Further assays confirmed that the compound induces apoptosis through pathways involving caspase activation and modulation of anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
The unique dual-action mechanism of this compound distinguishes it from other carbazole derivatives. While many compounds in this class may exhibit either pro-apoptotic or anti-angiogenic effects, this compound demonstrates both functionalities:
| Compound Name | IC50 (MDA-MB-231) | Mechanism of Action |
|---|---|---|
| 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole HCl | 0.73 μM | Induces apoptosis via sigma-1 receptor binding |
| Ellipticine | Not specified | DNA intercalation |
| Other Carbazole Derivatives | Varies (up to 43.45 μM) | Varies |
Q & A
Basic Research Questions
Q. How is the stereochemical purity of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride validated during synthesis?
- Methodological Answer : Stereochemical integrity is confirmed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, coupled with nuclear magnetic resonance (NMR) spectroscopy for diastereomer differentiation. X-ray crystallography may further resolve absolute configuration, particularly for cis-3,5-dimethylpiperazine derivatives . Purity (>97%) is assessed via reversed-phase HPLC with UV detection at 254 nm, referencing certified standards from suppliers like Shanghai PI Chemicals Ltd. .
Q. What analytical techniques are critical for characterizing the compound’s structural stability under varying pH conditions?
- Methodological Answer : Stability studies employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Mass fragmentation patterns identify degradation products (e.g., hydrolysis of the piperazine ring), while NMR tracks structural changes. Buffered solutions (pH 1–13) are used to simulate gastrointestinal and physiological conditions .
Q. How do researchers establish baseline receptor binding affinity for this compound?
- Methodological Answer : Competitive radioligand binding assays using [³H]DTG for sigma receptors (σR) and [³H]WIN 35,428 for dopamine transporters (DAT) in rat brain homogenates. IC₅₀ values are calculated via nonlinear regression, with Ki values adjusted using the Cheng-Prusoff equation. Assay conditions (e.g., 25 mM Tris-HCl buffer, pH 7.4) must replicate prior studies for cross-comparison .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported σR vs. DAT selectivity ratios?
- Methodological Answer : Discrepancies arise from assay variability (e.g., tissue source, ligand concentration). To address this, parallel assays under standardized conditions (e.g., identical membrane preparations and radioligand concentrations) are recommended. Meta-analyses of historical data (e.g., rimcazole’s σR Ki = 12 nM vs. DAT Ki = 1.2 µM ) should account for species differences (rat vs. human) and assay temperatures .
Q. How can in vivo efficacy against cocaine-induced behaviors be systematically evaluated?
- Methodological Answer : Use conditioned place preference (CPP) and locomotor sensitization models in rodents. Pretreatment with 10–20 mg/kg (i.p.) of the compound, followed by cocaine (15 mg/kg), quantifies attenuation of hyperlocomotion. Microdialysis measures dopamine efflux in the nucleus accumbens to correlate behavioral effects with DAT inhibition .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?
- Methodological Answer : LogP (2.8–3.5) and polar surface area (PSA < 90 Ų) are optimized via pro-drug approaches (e.g., esterification of the carbazole nitrogen). Brain-to-plasma ratios are assessed using LC-MS/MS after intravenous administration in rodents. P-glycoprotein efflux is evaluated using MDCK-MDR1 cell monolayers .
Q. How are off-target interactions with monoamine transporters minimized during SAR studies?
- Methodological Answer : Substituent modifications (e.g., N-alkylation of piperazine) are guided by CoMFA and molecular docking simulations targeting σR’s hydrophobic binding pocket. Selectivity is validated via screening against serotonin (SERT) and norepinephrine (NET) transporters using [³H]citalopram and [³H]nisoxetine, respectively .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting data on the compound’s antipsychotic efficacy in preclinical models?
- Methodological Answer : Discrepancies (e.g., variable effects in apomorphine-induced climbing vs. prepulse inhibition tests) may reflect dose-dependent σR/DAT engagement. Dose-response studies (0.1–30 mg/kg) with selective σR agonists/antagonists as controls clarify mechanisms. Behavioral data must be normalized to plasma exposure levels via PK/PD modeling .
Q. What statistical approaches are recommended for analyzing dual inhibition (DAT + σR) in combination therapies?
- Methodological Answer : Synergistic effects are assessed via isobolographic analysis or Chou-Talalay combination indices. In vivo studies use factorial ANOVA to isolate main effects (e.g., rimcazole + DAT inhibitor) and interactions. Effect sizes are reported with 95% confidence intervals to address variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
